rac α-Methadol-d3 rac α-Methadol-d3 rac α-Methadol-d3 is the isotope labelled analog of rac α-Methadol ; a reduction product of Methadone (M225865, HCl) and an analgesic that effectively binds to opiate receptors.

Brand Name: Vulcanchem
CAS No.: 1217842-77-7
VCID: VC0052914
InChI: InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3
SMILES: CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O
Molecular Formula: C21H29NO
Molecular Weight: 314.487

rac α-Methadol-d3

CAS No.: 1217842-77-7

Cat. No.: VC0052914

Molecular Formula: C21H29NO

Molecular Weight: 314.487

* For research use only. Not for human or veterinary use.

rac α-Methadol-d3 - 1217842-77-7

Specification

CAS No. 1217842-77-7
Molecular Formula C21H29NO
Molecular Weight 314.487
IUPAC Name (3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol
Standard InChI InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3
Standard InChI Key QIRAYNIFEOXSPW-FULVYNFCSA-N
SMILES CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O

Introduction

Structural Characteristics and Chemical Properties

rac α-Methadol-d3 is characterized by its trideuterated structure, where three hydrogen atoms have been replaced with deuterium (²H), a stable isotope of hydrogen. This strategic labeling enables precise tracking in biological systems without significantly altering the compound's pharmacological activity.

Basic Chemical Information

PropertyValue
CAS Number1217842-77-7
Molecular FormulaC₂₁D₃H₂₆NO
Molecular Weight314.48 g/mol
IUPAC Name(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol
SMILES[2H]C([2H])([2H])CC@@HC(CC@@HN(C)C)(c1ccccc1)c2ccccc2
InChIInChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3

The structure includes a dimethylamino group and two phenyl rings, contributing to its specialized pharmacological properties . The stereochemistry is specified with the 3R,6R configuration, indicating the racemic nature of the compound with specific orientation at these positions .

Synthesis and Production Methods

The synthesis of rac α-Methadol-d3 typically involves specialized deuteration processes that require precise control of reaction conditions.

Synthetic Routes

The primary synthetic pathway involves the reduction of Methadone Hydrochloride using deuterated reagents to introduce the deuterium atoms at specific positions:

  • Starting with methadone as a precursor

  • Deuterium incorporation using deuterated reducing agents

  • Controlled reaction conditions to ensure stereoselective reduction

The reaction typically requires carefully controlled temperatures and pressures to ensure the specific incorporation of deuterium atoms at designated positions within the molecular structure .

Industrial Production Considerations

Industrial production methods mirror these synthetic routes but are scaled for larger quantities while maintaining stringent quality control measures:

  • Larger-scale deuteration processes

  • Verification of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy

  • Quality assurance protocols to ensure consistent deuterium positioning

Pharmacological Properties

rac α-Methadol-d3 exhibits pharmacological properties similar to its non-deuterated analog, with specific advantages for research applications.

Receptor Interactions

The biological activity of rac α-Methadol-d3 is primarily linked to its interaction with the μ-opioid receptor, a G-protein-coupled receptor involved in pain modulation. Upon activation, this receptor inhibits neurotransmitter release associated with pain transmission .

ParameterTypical Value Range
Volume of Distribution (Vc/F)112-145 L
Absorption Rate Constant (ka)0.55-0.62 h⁻¹
Clearance (CL/F)8.3-8.7 L h⁻¹

These values are extrapolated from studies of related compounds and may vary based on specific patient populations .

Analytical Detection Methods

rac α-Methadol-d3 requires specialized analytical techniques for accurate detection and quantification in research settings.

Chromatographic and Spectroscopic Techniques

The following analytical methods are commonly employed for identification and quantification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Research has shown that when using GC-MS analysis for metabolic studies, deuterated methadone compounds like rac α-Methadol-d3 provide excellent internal standards due to their similar chromatographic behavior but distinct mass spectral properties .

Sample Preparation Methods

Effective analysis requires specific sample preparation protocols:

  • Solid-phase extraction (SPE) procedures

  • Protein precipitation for biological samples

  • Internal standardization using structurally similar deuterated compounds

The use of Strata-X-C-33 μm polymeric strong cation 96 well plates has been documented as an effective method for sample preparation before mass spectrometric analysis .

Research Applications

rac α-Methadol-d3 has significant applications across various scientific domains.

Pharmacokinetic Research

The compound's primary use is in pharmacokinetic studies where it serves as:

  • An internal standard for quantitative analysis

  • A tracer compound for metabolic pathway investigations

  • A reference standard for method development and validation

Metabolic Studies

In metabolic investigations, rac α-Methadol-d3 provides valuable insights into:

  • N-demethylation pathways

  • Hydroxylation mechanisms

  • Phase II conjugation reactions

Studies have employed deuterated methadone analogs to investigate steady-state pharmacokinetics in patients receiving methadone maintenance treatment, revealing important insights into metabolic variations .

Analytical Reference Standards

As a certified reference material, rac α-Methadol-d3 is used to:

  • Calibrate analytical instruments

  • Validate quantitative methods

  • Ensure consistent analysis in regulatory and clinical research settings

Comparison with Related Compounds

rac α-Methadol-d3 belongs to a family of related deuterated opioid compounds used in research.

Structural Relatives

CompoundMolecular FormulaMolecular WeightKey Difference
rac α-Methadol-d3C₂₁D₃H₂₆NO314.48 g/molAlcohol functional group
rac Methadone-d3 HydrochlorideC₂₁D₃H₂₄NO·HCl348.92 g/molKetone group and HCl salt
rac Methadone-d3C₂₁D₃H₂₄NO312.46 g/molKetone functional group

The differences in functional groups (hydroxyl in methadol versus ketone in methadone) result in different pharmacological properties and metabolic pathways .

Stereochemical Considerations

Research has demonstrated significant differences in the pharmacokinetics of stereoisomers:

  • (R)-methadone typically shows longer half-life than (S)-methadone

  • Stereoselective differences in protein binding

  • Different rates of metabolism for each stereoisomer

These stereochemical differences highlight the importance of racemic standards like rac α-Methadol-d3 for comprehensive analytical method development .

Practical Considerations for Research Use

When working with rac α-Methadol-d3 in research settings, several practical considerations must be addressed.

Regulatory Status

As a derivative of a controlled substance, rac α-Methadol-d3 is subject to regulatory restrictions:

  • Controlled substance classification in many jurisdictions

  • Required permits for possession and use

  • Documentation requirements for research applications

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